3,5-Dimethoxy-4-(2-propenyloxy)benzeneethanamine hydrochloride
Overview
Description
Allylescaline is a derivative of the phenethylamine escaline in which an allyl group replaces the ethyl group. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research purposes.
Mechanism of Action
- Allylescaline primarily interacts with serotonin receptors, particularly the 5-hydroxytryptamine-2A (5-HT2A) receptor . This receptor is found on the dendrites of neurons and plays a crucial role in transmitting signals via neurotransmitters. It is a major excitatory receptor in the brain .
Target of Action
Biochemical Analysis
Biochemical Properties
It is known that Allylescaline Hydrochloride has a molecular formula of C13H19NO3•Cl and a molecular weight of 273.76 .
Cellular Effects
It is known that Allylescaline Hydrochloride produces an entactogenic warmth, an entheogenic effect, and a feeling of flowing energy .
Molecular Mechanism
It is known that Allylescaline Hydrochloride is closely related in structure to mescaline , suggesting that it may share similar mechanisms of action.
Temporal Effects in Laboratory Settings
It is known that the dosage range is listed as 20–35 mg, and the duration 8–12 hours .
Dosage Effects in Animal Models
The effects of Allylescaline Hydrochloride at different dosages in animal models have not been extensively studied
Metabolic Pathways
It is known that Allylescaline Hydrochloride is closely related in structure to mescaline , suggesting that it may share similar metabolic pathways.
Transport and Distribution
It is known that Allylescaline Hydrochloride is closely related in structure to mescaline , suggesting that it may share similar transport and distribution mechanisms.
Subcellular Localization
It is known that Allylescaline Hydrochloride is closely related in structure to mescaline , suggesting that it may share similar subcellular localization patterns.
Properties
IUPAC Name |
2-(3,5-dimethoxy-4-prop-2-enoxyphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-4-7-17-13-11(15-2)8-10(5-6-14)9-12(13)16-3;/h4,8-9H,1,5-7,14H2,2-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXGQXQKZDAMEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC=C)OC)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39201-76-8 | |
Record name | Allylescaline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039201768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ALLYLESCALINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S268RLL48H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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